molecular formula C13H8Cl2O5S B8822804 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid CAS No. 90966-19-1

2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid

Cat. No.: B8822804
CAS No.: 90966-19-1
M. Wt: 347.2 g/mol
InChI Key: MZMRPTACVUNINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is a chemical compound with the molecular formula C13H8Cl2O5S and a molecular weight of 347.17062 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenoxy group, and acetic acid functionality. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No.

90966-19-1

Molecular Formula

C13H8Cl2O5S

Molecular Weight

347.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-(4-hydroxythiophene-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C13H8Cl2O5S/c14-11-7(13(19)9-3-6(16)5-21-9)1-2-8(12(11)15)20-4-10(17)18/h1-3,5,16H,4H2,(H,17,18)

InChI Key

MZMRPTACVUNINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=CC(=CS2)O)Cl)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further reactions to introduce the dichloro and phenoxy groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves its interaction with molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with specific receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid include other thiophene derivatives and phenoxyacetic acids. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

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